6-Fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine 6-Fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17798993
InChI: InChI=1S/C13H9F2N3/c14-8-5-6-10-12(7-8)18(13(16)17-10)11-4-2-1-3-9(11)15/h1-7H,(H2,16,17)
SMILES:
Molecular Formula: C13H9F2N3
Molecular Weight: 245.23 g/mol

6-Fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine

CAS No.:

Cat. No.: VC17798993

Molecular Formula: C13H9F2N3

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine -

Specification

Molecular Formula C13H9F2N3
Molecular Weight 245.23 g/mol
IUPAC Name 6-fluoro-1-(2-fluorophenyl)benzimidazol-2-amine
Standard InChI InChI=1S/C13H9F2N3/c14-8-5-6-10-12(7-8)18(13(16)17-10)11-4-2-1-3-9(11)15/h1-7H,(H2,16,17)
Standard InChI Key ZYNNSJCFRXHOBR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)N2C3=C(C=CC(=C3)F)N=C2N)F

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Effects

6-Fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine features a benzimidazole backbone—a bicyclic system comprising fused benzene and imidazole rings. The fluorine atoms at the 6-position of the benzimidazole and the 2-position of the pendant phenyl group introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The hydrobromide salt form enhances solubility in polar solvents, a critical factor for in vitro assays.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₀BrF₂N₃
Molecular Weight326.14 g/mol
IUPAC Name6-fluoro-1-(2-fluorophenyl)benzimidazol-2-amine; hydrobromide
Canonical SMILESC1=CC=C(C(=C1)N2C3=C(C=CC(=C3)F)N=C2N)F.Br

Comparative Analysis with Analogues

The free base form (CAS No. 1456420-43-1) lacks the hydrobromide counterion, reducing its molecular weight to 245.23 g/mol. This difference impacts crystallinity and solubility, with the salt form preferentially used in aqueous experimental systems. Structural analogues, such as 1-ethyl-6-fluoro-1H-benzodiazol-2-amine (CID 62377002), demonstrate how alkyl versus aryl substitutions at the 1-position modulate electronic profiles and biological target affinity .

Synthesis and Preparation

General Synthetic Strategy

Physicochemical and Spectroscopic Characteristics

Solubility and Stability

The hydrobromide salt exhibits enhanced aqueous solubility compared to the free base, facilitating formulation for biological testing. Storage recommendations for analogous compounds suggest maintaining temperatures between 2–8°C in anhydrous, light-protected environments to prevent decomposition.

Spectroscopic Fingerprints

  • Mass Spectrometry: Predicted adducts include [M+H]⁺ at m/z 327.04 and [M+Na]⁺ at m/z 349.02, with collision cross-sections aiding structural validation.

  • NMR: Expected aromatic proton resonances in the δ 7.0–8.5 ppm range, with ¹⁹F NMR signals near δ -110 ppm (aryl-F) and δ -160 ppm (benzimidazole-F).

SupplierPurityPackagingPrice Range (USD/g)
Changzhou Hopschain>98%1–50 kg$150–$300
Biosynth>95%100 mg–10 g$450–$650

Challenges and Future Perspectives

Synthetic Optimization

Current routes suffer from low yields (<40%) in the cyclization step. Future work could explore microwave-assisted synthesis or organocatalytic methods to improve efficiency.

Biological Profiling

Despite structural promise, no public data exist on this compound’s toxicity, pharmacokinetics, or target engagement. Prioritized assays should include:

  • Cytochrome P450 inhibition screening

  • In vitro cytotoxicity (e.g., HepG2, HEK293 cells)

  • Solubility-permeability balance studies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator